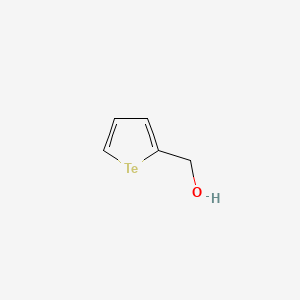
(Tellurophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Tellurophen-2-yl)methanol is an organotellurium compound that features a tellurophene ring substituted with a methanol group. Tellurophenes are the tellurium analogues of thiophenes and selenophenes, and they exhibit unique chemical properties due to the presence of tellurium. The incorporation of tellurium into organic frameworks can significantly alter the electronic and steric properties of the molecules, making them of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Tellurophen-2-yl)methanol typically involves the formation of the tellurophene ring followed by the introduction of the methanol group. One common method is the reaction of 2-lithiotellurophene with formaldehyde, followed by hydrolysis to yield this compound. The reaction conditions often require an inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as
Properties
CAS No. |
35246-24-3 |
|---|---|
Molecular Formula |
C5H6OTe |
Molecular Weight |
209.7 g/mol |
IUPAC Name |
tellurophen-2-ylmethanol |
InChI |
InChI=1S/C5H6OTe/c6-4-5-2-1-3-7-5/h1-3,6H,4H2 |
InChI Key |
ZIBWUNBBLNLYDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Te]C(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


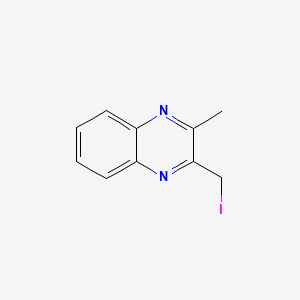
![N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14694560.png)

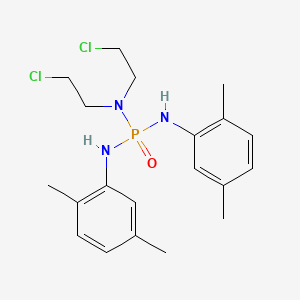

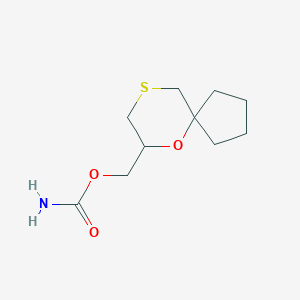
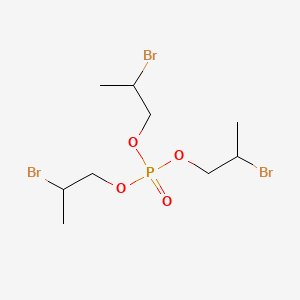
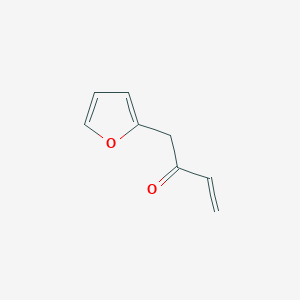
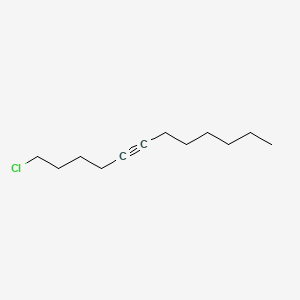
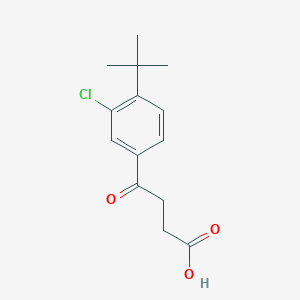
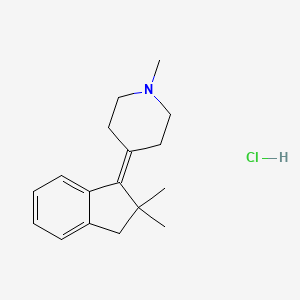
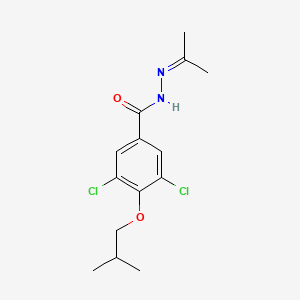
![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)
![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)
